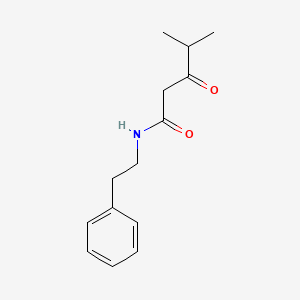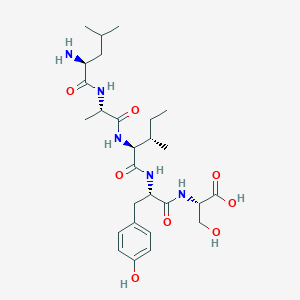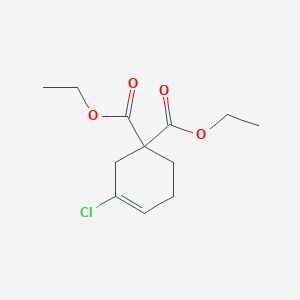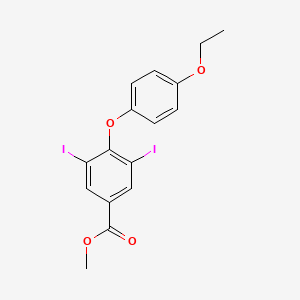
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is a complex organic compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of ethoxyphenoxy and diiodo groups attached to the benzoic acid core, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It serves as a precursor for the production of liquid crystals, which are essential in display technologies and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and molecular targets vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-ethoxy-, ethyl ester: Similar ethoxy group but different ester and lacks diiodo groups.
Uniqueness
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is unique due to the presence of both ethoxyphenoxy and diiodo groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
189156-55-6 |
|---|---|
Molekularformel |
C16H14I2O4 |
Molekulargewicht |
524.09 g/mol |
IUPAC-Name |
methyl 4-(4-ethoxyphenoxy)-3,5-diiodobenzoate |
InChI |
InChI=1S/C16H14I2O4/c1-3-21-11-4-6-12(7-5-11)22-15-13(17)8-10(9-14(15)18)16(19)20-2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
GJQXTBPHNFSWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


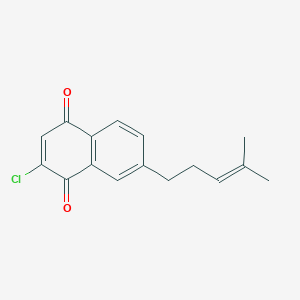
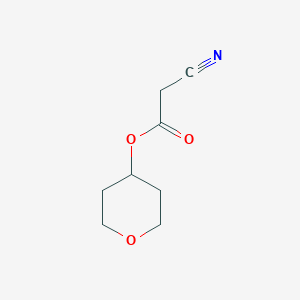
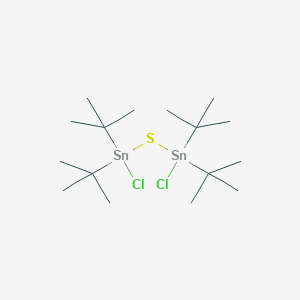
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)
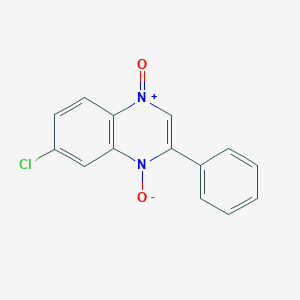
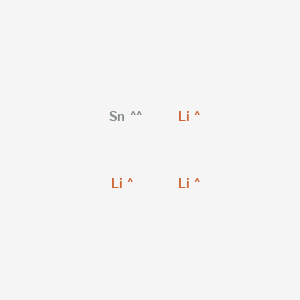
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
